molecular formula C11H14O4 B3029148 Methyl 2,4-dihydroxy-6-propylbenzoate CAS No. 55382-52-0

Methyl 2,4-dihydroxy-6-propylbenzoate

Cat. No. B3029148
CAS RN: 55382-52-0
M. Wt: 210.23 g/mol
InChI Key: AREDPURTHQTRTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves electrochemical methods, as seen in the electrochemical oxidation of 3,4-dihydroxybenzoic acid to produce benzofuran derivatives . Similarly, the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids is achieved through electrochemical aryl radical generation and cyclization . These methods suggest that electrochemical techniques could potentially be applied to synthesize methyl 2,4-dihydroxy-6-propylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques such as single-crystal X-ray diffraction, NMR, and MS . For instance, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand intermolecular interactions . These techniques could be used to determine the molecular structure of methyl 2,4-dihydroxy-6-propylbenzoate.

Chemical Reactions Analysis

The chemical reactions of similar compounds involve intramolecular hydrogen bonding, which influences the chemical shifts observed in NMR spectroscopy . The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid through a thermal one-pot cyclization followed by hydrolysis indicates the potential reactivity of the hydroxyl and carboxylic groups in such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT) . These studies provide information on vibrational spectra, frontier orbital energies, and chemical quantum parameters, which are indicative of the compound's reactivity and stability. The mesomorphic properties of liquid crystalline compounds have also been reported, which could be relevant if methyl 2,4-dihydroxy-6-propylbenzoate exhibits similar behavior .

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 2,4-dihydroxy-6-propylbenzoate, related to methyl paraben (methyl 4-hydroxybenzoate), has been studied for its crystal structure and computational properties. The study involved single crystal X-ray structure determination and extensive intermolecular hydrogen bonding analysis. Computational calculations, including Hartree Fock and Density Functional Theory methods, were applied to understand its pharmaceutical activity determinants. The research found a strong correlation between experimental and computed vibrational spectra, indicating potential pharmaceutical applications (Sharfalddin et al., 2020).

Antimicrobial and Anti-Tubercular Activities

In the realm of antimicrobial and anti-tubercular research, methyl 2,4-dihydroxy-6-propylbenzoate has shown promise. A study on lichen Ramalina leiodea derivatives, including semi-synthetic analogues of this compound, demonstrated notable antimicrobial and anti-tubercular activities. These compounds were found to be active against various microbial strains and exhibited better anti-tubercular activity than isolated metabolites, suggesting potential for developing new antimycobacterial agents (Tatipamula & Vedula, 2019).

Cytotoxic Activity

A study on the series of 2,4-dihydroxy-6-methylbenzoates, which includes compounds similar to methyl 2,4-dihydroxy-6-propylbenzoate, revealed insights into their cytotoxic activity. The research indicated that increasing lipophilicity in these compounds enhances their cytotoxicity, suggesting potential applications in antineoplastic therapies (Gomes et al., 2006).

Photodegradation Studies

The compound has also been a subject of interest in studies on photodegradation of parabens. Research focusing on the degradation of hazardous water contaminants, including various parabens, under ultraviolet light, has implications for environmental safety and pollution control. These studies are crucial in understanding the environmental impact and breakdown pathways of such compounds (Gmurek et al., 2015).

Electrochemical Sensing

In the field of electrochemical sensing, methyl 2,4-dihydroxy-6-propylbenzoate, as part of the parabens group, has been studied for its electrochemical properties. The research involved investigating the electrochemical behavior of parabens at a boron-doped diamond electrode, providing insights into their detection and analytical applications, especially in environmental monitoring (Radovan et al., 2008).

properties

IUPAC Name

methyl 2,4-dihydroxy-6-propylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREDPURTHQTRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451725
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxy-6-propylbenzoate

CAS RN

55382-52-0
Record name Methyl 2,4-dihydroxy-6-propylbenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055382520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4-dihydroxy-6-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Divarinmethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,4-DIHYDROXY-6-PROPYLBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAV9D8HC7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HV Stone, FJ Topping, AX Veiga, A Pop… - The Journal of …, 2023 - ACS Publications
The synthesis of 6-(S)-hydroxycannabidivarin was required to assess its biological activity in the treatment of neurological disorders. A novel and scalable synthesis has been …
Number of citations: 4 pubs.acs.org
S Abduahadi, EM Bonku, H Qin, A Odilov, F Zhu… - Available at SSRN … - papers.ssrn.com
A direct synthesis of methyl olivetolate and its homologues from cyclic diketo and diketo-ester compounds have been developed using iodine as a catalyst and potassium persulfate as …
Number of citations: 0 papers.ssrn.com
CF Carvalho, MV Sargent - Australian journal of chemistry, 1986 - CSIRO Publishing
The synthesis of the lichen dibenzofuran isodidymic acid (2)(3-hydroxy- 7-methoxy-9-pentyl-1-propyldibenzofuran-2-carboxylic acid) by intramolecular Ullmann coupling of methyl 3-…
Number of citations: 5 www.publish.csiro.au
R Ter Heide, N Provatoroff, PC Traas… - Journal of Agricultural …, 1975 - ACS Publications
GC-MS combination using glass SCOT columns. Further characterization was accomplished by preparative GC followed by spectral analysis. In some cases confirmation was obtained …
Number of citations: 46 pubs.acs.org

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